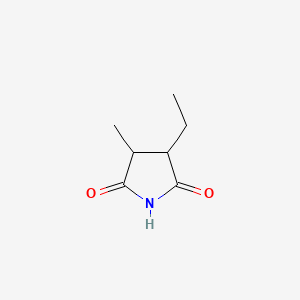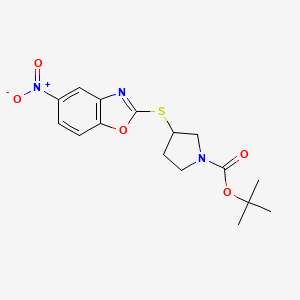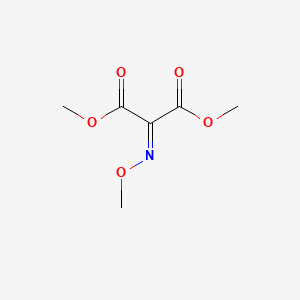
Propanedioic acid, (methoxyimino)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (methoxyimino)-, dimethyl ester is an organic compound with the molecular formula C6H9NO5 It is a derivative of malonic acid, where the hydrogen atoms are replaced by methoxyimino and dimethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (methoxyimino)-, dimethyl ester typically involves the reaction of malonic acid derivatives with methoxyamine and dimethyl sulfate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (methoxyimino)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, (methoxyimino)-, dimethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (methoxyimino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The methoxyimino group can act as a nucleophile, participating in various chemical reactions. The ester groups can undergo hydrolysis to release the active malonic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid, dimethyl ester: A simpler derivative of malonic acid with two ester groups.
Propanedioic acid, diethyl ester: Similar to the dimethyl ester but with ethyl groups instead of methyl groups.
Propanedioic acid, (methoxyimino)-, diethyl ester: Similar to the target compound but with ethyl ester groups.
Uniqueness
Propanedioic acid, (methoxyimino)-, dimethyl ester is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Propiedades
Número CAS |
55590-76-6 |
|---|---|
Fórmula molecular |
C6H9NO5 |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
dimethyl 2-methoxyiminopropanedioate |
InChI |
InChI=1S/C6H9NO5/c1-10-5(8)4(7-12-3)6(9)11-2/h1-3H3 |
Clave InChI |
FOCKMBBVQYRNGP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=NOC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


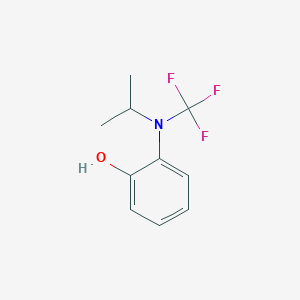
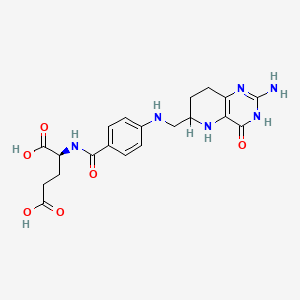

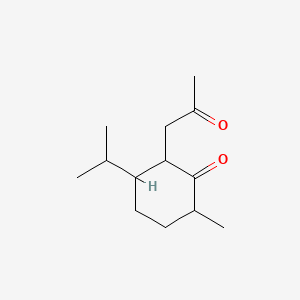
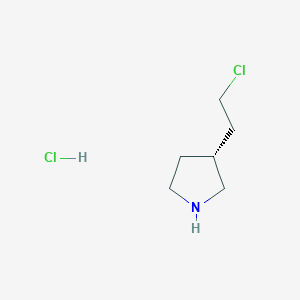



![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)



